Cas no 904441-89-0 ((2Z)-3-(benzenesulfonyl)-N-(4-chlorophenyl)-2H-chromen-2-imine)

(2Z)-3-(Benzenesulfonyl)-N-(4-chlorophenyl)-2H-chromen-2-imine is a synthetic organic compound featuring a chromene scaffold functionalized with a benzenesulfonyl group and a 4-chlorophenylimine moiety. This structure imparts potential reactivity and binding properties, making it a candidate for applications in medicinal chemistry and materials science. The presence of the sulfonyl group enhances electrophilic character, while the chlorophenyl substituent may influence steric and electronic interactions. The compound's rigid chromene core contributes to structural stability, suggesting utility in the design of small-molecule inhibitors or fluorescent probes. Its well-defined synthetic pathway allows for precise modifications, enabling tailored physicochemical properties for targeted research applications.
(2Z)-3-(benzenesulfonyl)-N-(4-chlorophenyl)-2H-chromen-2-imine structure
904441-89-0 structure
Product Name:(2Z)-3-(benzenesulfonyl)-N-(4-chlorophenyl)-2H-chromen-2-imine
CAS No:904441-89-0
MF:C21H14ClNO3S
MW:395.858763217926
CID:6435977
PubChem ID:46255925
Update Time:2025-10-28

(2Z)-3-(benzenesulfonyl)-N-(4-chlorophenyl)-2H-chromen-2-imine Chemical and Physical Properties

Names and Identifiers

    • (2Z)-3-(benzenesulfonyl)-N-(4-chlorophenyl)-2H-chromen-2-imine
    • (Z)-4-chloro-N-(3-(phenylsulfonyl)-2H-chromen-2-ylidene)aniline
    • 904441-89-0
    • F3168-1219
    • AKOS001505297
    • 3-(benzenesulfonyl)-N-(4-chlorophenyl)chromen-2-imine
    • Inchi: 1S/C21H14ClNO3S/c22-16-10-12-17(13-11-16)23-21-20(14-15-6-4-5-9-19(15)26-21)27(24,25)18-7-2-1-3-8-18/h1-14H/b23-21-
    • InChI Key: KODZAPHIYDMZBB-LNVKXUELSA-N
    • SMILES: ClC1C=CC(=CC=1)/N=C1/C(=CC2C=CC=CC=2O/1)S(C1C=CC=CC=1)(=O)=O

Computed Properties

  • Exact Mass: 395.0382922g/mol
  • Monoisotopic Mass: 395.0382922g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 3
  • Complexity: 683
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.4
  • Topological Polar Surface Area: 64.1Ų

(2Z)-3-(benzenesulfonyl)-N-(4-chlorophenyl)-2H-chromen-2-imine Pricemore >>

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Additional information on (2Z)-3-(benzenesulfonyl)-N-(4-chlorophenyl)-2H-chromen-2-imine

Comprehensive Overview of (2Z)-3-(benzenesulfonyl)-N-(4-chlorophenyl)-2H-chromen-2-imine (CAS No. 904441-89-0)

The compound (2Z)-3-(benzenesulfonyl)-N-(4-chlorophenyl)-2H-chromen-2-imine, identified by its CAS number 904441-89-0, is a structurally unique molecule that has garnered significant attention in the fields of medicinal chemistry and material science. This chromene derivative features a benzenesulfonyl group and a 4-chlorophenyl substituent, which contribute to its distinctive chemical and biological properties. Researchers are increasingly exploring its potential applications, particularly in the development of novel pharmaceutical intermediates and organic electronic materials.

One of the most intriguing aspects of CAS 904441-89-0 is its Z-configuration, which plays a critical role in its molecular interactions. The imine functional group in this compound is a key structural motif that enables it to participate in various chelation reactions, making it a valuable candidate for catalysis and sensor development. Recent studies have highlighted its potential as a fluorescent probe, owing to the chromen backbone that exhibits strong emission properties under specific conditions.

In the context of drug discovery, (2Z)-3-(benzenesulfonyl)-N-(4-chlorophenyl)-2H-chromen-2-imine has been investigated for its bioactivity against certain enzymes and receptors. Its sulfonyl and chlorophenyl groups are known to enhance binding affinity and selectivity, which are crucial for designing targeted therapies. This aligns with the growing demand for precision medicine and personalized treatment options, topics that dominate current discussions in healthcare and biotechnology.

From a synthetic chemistry perspective, the preparation of 904441-89-0 involves multi-step reactions, including Suzuki coupling and condensation reactions. These methods are widely discussed in academic and industrial research, as they offer scalable and efficient pathways to access complex heterocyclic compounds. The compound’s stability under various conditions also makes it a promising candidate for green chemistry applications, a hot topic in sustainable scientific practices.

Another area of interest is the compound’s potential role in advanced materials. The π-conjugated system in (2Z)-3-(benzenesulfonyl)-N-(4-chlorophenyl)-2H-chromen-2-imine suggests utility in organic semiconductors and optoelectronic devices. With the rise of flexible electronics and wearable technology, researchers are keen to explore how such molecules can contribute to next-generation energy-efficient displays and sensors.

In summary, CAS 904441-89-0 represents a versatile and scientifically significant compound with broad applicability across multiple disciplines. Its unique structural features and functional groups make it a subject of ongoing research, particularly in areas like drug development, material science, and sustainable chemistry. As the scientific community continues to uncover its potential, this compound is poised to play a pivotal role in addressing some of the most pressing challenges in modern science and technology.

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